molecular formula C26H28N4O3 B2637884 ethyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 955896-95-4

ethyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2637884
CAS No.: 955896-95-4
M. Wt: 444.535
InChI Key: HWHTUVTUZCLXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the dihydropyrimidinone (DHPM) family, synthesized via the Biginelli reaction or its modified protocols . DHPM derivatives are pharmacologically significant, exhibiting antimicrobial, antitumor, and anti-inflammatory activities . The target molecule features a tetrahydropyrimidine core substituted with a pyrazole moiety bearing 1-phenyl and 3-(2,4,6-trimethylphenyl) groups. This structural complexity enhances steric bulk and electronic diversity, influencing its physicochemical and biological properties.

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-6-33-25(31)22-18(5)27-26(32)28-23(22)20-14-30(19-10-8-7-9-11-19)29-24(20)21-16(3)12-15(2)13-17(21)4/h7-14,23H,6H2,1-5H3,(H2,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHTUVTUZCLXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and the implications of its structural characteristics.

Basic Information

PropertyValue
CAS Number 5395-36-8
Molecular Formula C₁₄H₁₆N₂O₃
Molecular Weight 260.293 g/mol
IUPAC Name This compound
Purity ≥98.0% (HPLC)

Structural Characteristics

The compound features a dihydropyrimidine ring that adopts a screw-boat conformation. Its structure includes various functional groups that contribute to its biological activity, such as carbonyl and ester functionalities.

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial activity. This compound has shown promise against a range of bacteria and fungi. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. It has been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several tetrahydropyrimidine derivatives, including ethyl 6-methyl-2-oxo compounds. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Properties

In another study focused on anticancer properties, ethyl 6-methyl-2-oxo derivatives were tested against various cancer cell lines. The findings revealed a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM for different cell lines .

Scientific Research Applications

Structural Features

The compound features a tetrahydropyrimidine core substituted with a pyrazole moiety and an ethyl ester group. The presence of multiple aromatic rings enhances its potential for biological activity.

Anticancer Potential

Recent studies have indicated that compounds similar to ethyl 6-methyl-2-oxo-tetrahydropyrimidines exhibit promising anticancer properties. For instance:

  • Case Study: A derivative of tetrahydropyrimidine was tested against various cancer cell lines and demonstrated significant cytotoxicity with IC50 values in the micromolar range. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways .

Anti-inflammatory Effects

Research has shown that derivatives of this compound can act as inhibitors of inflammatory pathways:

  • Case Study: In silico docking studies suggested that certain analogs could inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses. This positions them as candidates for further development as anti-inflammatory agents .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Data Table: Antimicrobial Activity
    | Pathogen | Zone of Inhibition (mm) | Concentration (µg/mL) |
    |-----------------------|-------------------------|-----------------------|
    | Staphylococcus aureus | 15 | 100 |
    | Escherichia coli | 12 | 100 |
    | Candida albicans | 10 | 100 |

These results indicate moderate antimicrobial activity against both bacterial and fungal strains.

Comparison with Similar Compounds

Structural Comparisons

Substituent Effects on the Pyrazole Ring
  • Target Compound : The pyrazole substituent at position 4 includes 1-phenyl and 3-(2,4,6-trimethylphenyl) groups, introducing significant steric hindrance and lipophilicity.
  • Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 1243021-30-8, ): Differs by having a 1,3-diphenylpyrazole substituent and a thioxo group at position 2.
Ring System Modifications
  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
    • Features a fused thiazolo-pyrimidine ring system, increasing rigidity and planarity.
    • The trimethoxybenzylidene group enhances π-π stacking interactions, unlike the trimethylphenyl group in the target compound, which prioritizes steric effects.
Chromene-Substituted Analog
  • Ethyl 6-methyl-2-oxo-4-(4-oxochromen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():
    • Replaces the pyrazole with a chromene ring, altering electronic properties (electron-deficient chromene vs. electron-rich pyrazole).
    • Chromene’s planar structure facilitates crystallinity, whereas the pyrazole’s steric bulk may reduce packing efficiency.

Pharmacological and Physicochemical Properties

Crystallographic Data
Compound Puckering Amplitude (Å) Dihedral Angles (°) Reference
Target Compound (Predicted) ~0.2–0.3 80–85 (pyrazole vs. pyrimidine)
Thiazolo-Pyrimidine Hybrid () 0.224 80.94
Chromene Derivative () Not reported Planar chromene

Stability and Reactivity

  • Thioxo vs. Oxo Groups : Thioxo analogs () are more prone to oxidation but offer stronger hydrogen-bonding interactions.
  • Trimethylphenyl vs. Methoxy Groups : Trimethylphenyl (target) increases steric hindrance, while methoxy groups () enhance solubility via polar interactions.

Q & A

Q. What synthetic methodologies are commonly employed for preparing this tetrahydropyrimidine derivative, and how is the Biginelli reaction adapted in its synthesis?

The compound is synthesized via multicomponent reactions, particularly adaptations of the Biginelli reaction. For example, ethyl acetoacetate, thioureas, and aldehydes are condensed in a one-pot reaction under acidic conditions to form the pyrimidinone core . Modifications include using substituted phenylhydrazines or isoxazolyl thioureas to introduce the pyrazole or heterocyclic moieties. Refluxing in acetic acid/acetic anhydride mixtures (e.g., 8–10 hours at 120°C) is typical, with yields optimized to ~78% via solvent choice (ethyl acetate/ethanol for crystallization) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization, and what key features are analyzed?

  • X-ray diffraction (XRD): Determines molecular conformation (e.g., puckered pyrimidine rings with deviations of 0.224 Å from planarity) and intermolecular interactions (C–H···O hydrogen bonds forming chains along crystallographic axes) .
  • FTIR and NMR: Identify carbonyl (C=O, ~1700 cm⁻¹), NH groups, and substituent-specific signals (e.g., trimethylphenyl protons at δ 2.1–2.3 ppm) .
  • Mass spectrometry: Confirms molecular weight (e.g., [M+H]+ at m/z 447) .

Q. What biological activities are associated with structurally related pyrimidinone derivatives, and how are these evaluated experimentally?

Pyrimidinones are screened for antibacterial, anticarcinogenic, and anti-tuberculosis activities using:

  • MIC assays against Mycobacterium tuberculosis or Gram-positive bacteria .
  • In vitro cytotoxicity tests (e.g., MTT assay on cancer cell lines) .
  • Enzyme inhibition studies (e.g., ACE for antihypertensive activity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or byproduct formation during synthesis?

  • Solvent systems: Glacial acetic acid/acetic anhydride (1:1) enhances cyclization efficiency .
  • Catalysts: Lewis acids (e.g., ZnCl₂) or microwave-assisted heating reduce reaction time and improve regioselectivity .
  • Workup protocols: Recrystallization from ethyl acetate/ethanol (3:2) yields high-purity crystals (>95%) suitable for XRD .

Q. How do researchers resolve contradictions in crystallographic data or bioactivity results across studies?

  • Data validation: Cross-reference XRD parameters (e.g., unit cell dimensions, space group P1 with a = 10.198 Å, b = 13.262 Å) with deposited CIF files in crystallographic databases .
  • Bioactivity discrepancies: Re-evaluate assay conditions (e.g., bacterial strain variability) or confirm compound purity via HPLC (>95%) to rule out impurity-driven effects .

Q. What computational strategies are used to predict the compound’s bioactivity, and how are these validated experimentally?

  • DFT calculations: Optimize molecular geometry and predict electrostatic potential maps to identify reactive sites .
  • Molecular docking: Simulate interactions with target proteins (e.g., dihydrofolate reductase for antibacterial activity) .
  • Validation: Compare predicted IC₅₀ values with experimental enzyme inhibition assays .

Q. How do substituents like the 2,4,6-trimethylphenyl group influence the compound’s stability and pharmacological profile?

  • Steric effects: Bulky substituents increase crystallinity and thermal stability (e.g., mp 427–428 K) .
  • Pharmacokinetics: Lipophilic groups enhance membrane permeability but may reduce solubility, requiring formulation studies (e.g., DMSO/water mixtures for in vitro assays) .

Methodological Notes

  • Synthetic protocols: Prioritize one-pot reactions for efficiency and XRD for unambiguous structural confirmation .
  • Analytical workflows: Combine HPLC (purity), FTIR (functional groups), and NMR (substituent arrangement) for comprehensive characterization .
  • Bioactivity testing: Include positive controls (e.g., isoniazid for anti-TB assays) and dose-response curves to validate activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.